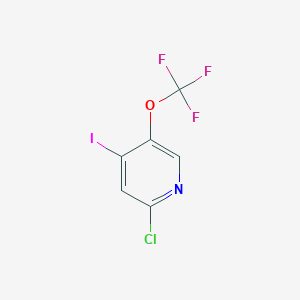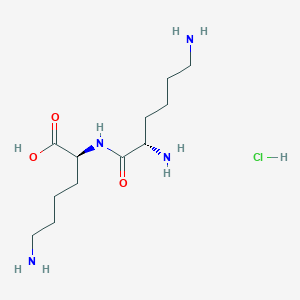amine hydrochloride CAS No. 90389-43-8](/img/structure/B6337395.png)
[(3-fluorophenyl)methyl](propan-2-yl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-Fluorophenyl)methyl)(propan-2-yl)amine hydrochloride, commonly known as 3-FPM hydrochloride, is a psychoactive compound that belongs to the amphetamine class of compounds. It is structurally related to other amphetamines such as amphetamine, methamphetamine, and 3-fluoroethamphetamine. 3-FPM hydrochloride is a synthetic stimulant drug that is used in scientific research and as a recreational drug.
作用機序
The mechanism of action of 3-FPM hydrochloride is similar to that of other amphetamines. It acts as a releasing agent of the neurotransmitters dopamine, norepinephrine, and serotonin. It also acts as a reuptake inhibitor of these neurotransmitters, which results in an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration leads to increased stimulation of postsynaptic receptors, resulting in the desired psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FPM hydrochloride are similar to those of other amphetamines. It increases the activity of the sympathetic nervous system, resulting in increased heart rate and blood pressure. It also increases the release of the neurotransmitters dopamine, norepinephrine, and serotonin, resulting in increased alertness, focus, and energy. Additionally, it increases the release of the hormone cortisol, which is responsible for the body’s response to stress.
実験室実験の利点と制限
One of the advantages of using 3-FPM hydrochloride in laboratory experiments is that it is a relatively inexpensive compound to obtain. Additionally, it is easy to synthesize and is readily available in a variety of forms. However, there are some limitations to using 3-FPM hydrochloride in laboratory experiments. It is a potent compound and should be handled with care. Additionally, it has a short half-life, which makes it difficult to study the long-term effects of the compound.
将来の方向性
There are a number of potential future directions for research on 3-FPM hydrochloride. These include further exploration of its pharmacological effects, as well as its potential therapeutic uses. Additionally, further research into the mechanism of action of 3-FPM hydrochloride could lead to a better understanding of the effects of amphetamines on the brain. Additionally, further research into the biochemical and physiological effects of 3-FPM hydrochloride could lead to a better understanding of the effects of amphetamines on the body. Finally, further research into the potential therapeutic uses of 3-FPM hydrochloride could lead to the development of new treatments for various medical conditions.
合成法
3-FPM hydrochloride is synthesized by the reaction of 3-fluorophenylacetonitrile with propan-2-yl amine in the presence of hydrochloric acid. This reaction results in the formation of the hydrochloride salt of the compound.
科学的研究の応用
3-FPM hydrochloride is used in scientific research for the study of the pharmacological effects of amphetamines. It has been used in animal studies to investigate the effects of amphetamine on the central nervous system. It has also been used to study the effects of amphetamines on cognitive performance, as well as to study the effects of amphetamine on behavior in humans.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-8(2)12-7-9-4-3-5-10(11)6-9;/h3-6,8,12H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXKQDSAYITDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorobenzyl)propan-2-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)





![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)


![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)
![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

